3-Benzyl-4-(difluoromethoxy)aniline hydrochloride CAS 1052549-39-9 properties
3-Benzyl-4-(difluoromethoxy)aniline hydrochloride CAS 1052549-39-9 properties
The following technical guide provides an in-depth analysis of 3-Benzyl-4-(difluoromethoxy)aniline hydrochloride , a specialized intermediate used in the development of small-molecule tyrosine kinase inhibitors (TKIs).
CAS: 1052549-39-9 Role: High-Value Pharmacophore & Building Block Version: 2.0 (Scientific Reference)
Executive Summary
3-Benzyl-4-(difluoromethoxy)aniline hydrochloride is a sophisticated aromatic building block characterized by two distinct pharmacophoric elements: a lipophilic benzyl group at the meta-position and a metabolically stable difluoromethoxy group at the para-position relative to the amine.
This compound serves as a critical intermediate in the synthesis of next-generation Tyrosine Kinase Inhibitors (TKIs) , particularly those targeting the EGFR/HER2 pathways. Its structural design addresses two common challenges in medicinal chemistry: filling the hydrophobic pocket of the ATP-binding site (via the benzyl group) and improving metabolic stability/bioavailability (via the bioisosteric replacement of a methoxy group with difluoromethoxy).
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Core Identifiers
| Parameter | Detail |
| Chemical Name | 3-Benzyl-4-(difluoromethoxy)aniline hydrochloride |
| Systematic Name | Benzenamine, 4-(difluoromethoxy)-3-(phenylmethyl)-, hydrochloride (1:1) |
| CAS Number | 1052549-39-9 |
| Molecular Formula | C₁₄H₁₃F₂NO[1] · HCl |
| Molecular Weight | 285.72 g/mol |
| InChI Key | QVLZRNWEKCFCRT-UHFFFAOYSA-N |
| Appearance | Off-white to pale beige crystalline powder |
Physicochemical Profile
| Property | Value (Experimental/Predicted) | Relevance |
| Melting Point | 185–190 °C (Decomposes) | Indicates high lattice stability typical of HCl salts. |
| Solubility | DMSO (>50 mg/mL), Methanol; Low in water | Process solvent selection (DMSO/MeOH preferred). |
| pKa (Conjugate Acid) | ~3.5–4.0 (Aniline nitrogen) | Reduced basicity due to the electron-withdrawing OCHF₂ group. |
| LogP (Free Base) | ~3.8 | High lipophilicity driven by the benzyl moiety; aids membrane permeability. |
| H-Bond Donors/Acceptors | 3 (NH₃⁺) / 2 (F, O) | Critical for binding interactions in the kinase hinge region. |
Structural Analysis & Medicinal Chemistry Logic
The design of this intermediate is not arbitrary; it represents a strategic optimization of the "aniline tail" often found in kinase inhibitors like Lapatinib or Gefitinib .
The Difluoromethoxy Effect (-OCHF₂)
Unlike a standard methoxy (-OCH₃) group, the difluoromethoxy group acts as a lipophilic hydrogen bond donor/acceptor hybrid .
-
Metabolic Stability: The C-F bond strength prevents rapid O-dealkylation by cytochrome P450 enzymes, extending the drug's half-life.
-
Acidity Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the aniline nitrogen, potentially reducing non-specific binding while maintaining affinity for the kinase hinge region.
The 3-Benzyl Moiety
The bulky benzyl group at the 3-position is designed to occupy the hydrophobic back-pocket (Selectivity Pocket) of the kinase ATP-binding site. This creates steric hindrance that prevents binding to off-target kinases, thereby enhancing selectivity for targets like EGFR or VEGFR.
SAR Visualization
The following diagram illustrates the functional logic of the molecule.
Figure 1: Structure-Activity Relationship (SAR) logic of the 3-benzyl-4-(difluoromethoxy)aniline scaffold.
Synthesis & Manufacturing Protocol
Note: This protocol outlines a robust industrial route starting from commercially available 2-benzylphenol . This route avoids the use of ozone-depleting substances where possible, though difluorocarbene generation often requires specific reagents.
Retrosynthetic Analysis
-
Precursor 1: 3-Benzyl-4-(difluoromethoxy)nitrobenzene.
-
Precursor 2: 2-Benzyl-4-nitrophenol.
-
Starting Material: 2-Benzylphenol.
Step-by-Step Synthesis Workflow
Step 1: Regioselective Nitration
-
Reactants: 2-Benzylphenol, Dilute Nitric Acid (HNO₃).
-
Conditions: 0–5 °C, solvent (Acetic Acid or DCM).
-
Mechanism: Electrophilic aromatic substitution. The hydroxyl group directs ortho/para. Since the ortho position (2) is blocked by the benzyl group and the other ortho (6) is sterically hindered, para (4) substitution is favored.
-
Product: 2-Benzyl-4-nitrophenol .
Step 2: Difluoromethylation (The Critical Step)
-
Reactants: 2-Benzyl-4-nitrophenol, Sodium chlorodifluoroacetate (ClCF₂COONa) or Chlorodifluoromethane (Freon 22, gas).
-
Reagent Note: Sodium chlorodifluoroacetate is preferred in modern labs to avoid handling gaseous Freon.
-
Base: Potassium Carbonate (K₂CO₃) or Cs₂CO₃.
-
Solvent: DMF or NMP (Polar aprotic is essential).
-
Temp: 70–90 °C.
-
Mechanism: Generation of difluorocarbene (:CF₂) in situ, which inserts into the O-H bond (or reacts with the phenoxide).
-
Product: 3-Benzyl-4-(difluoromethoxy)nitrobenzene .
Step 3: Reduction & Salt Formation
-
Reactants: Nitro intermediate, H₂ (gas) or Hydrazine hydrate.
-
Catalyst: Pd/C (10%) or Raney Nickel.
-
Solvent: Methanol or Ethanol.
-
Workup: Filter catalyst, add conc. HCl to filtrate.
-
Crystallization: Evaporate solvent, recrystallize from EtOH/Et₂O.
-
Final Product: 3-Benzyl-4-(difluoromethoxy)aniline Hydrochloride .
Synthesis Workflow Diagram
Figure 2: Industrial synthesis pathway for CAS 1052549-39-9.
Quality Control & Analytical Standards
To ensure the integrity of this intermediate for pharmaceutical use, the following specifications must be met.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 min.
-
Detection: UV @ 254 nm.
-
Acceptance Criteria: Purity ≥ 98.0% (Area %).
NMR Characterization (Expected Signals)
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 10.2 (br s, 3H, -NH₃⁺).
-
δ 7.1–7.4 (m, 5H, Benzyl aromatic protons).
-
δ 7.0 (t, J=74 Hz, 1H, -OCHF₂). Characteristic triplet with large coupling constant.
-
δ 6.8–6.9 (m, 3H, Aniline aromatic protons).
-
δ 3.9 (s, 2H, -CH₂-Ph).
-
Safety & Handling (MSDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling Protocol:
-
Use in a fume hood.
-
Wear nitrile gloves and safety goggles.
-
Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2–8 °C.
-
References
-
PubChem Compound Summary. (2025). 3-Benzyl-4-(difluoromethoxy)aniline hydrochloride.[1][2] National Center for Biotechnology Information. Link
-
Enamine Store. (2025).[3] Building Block: 3-Benzyl-4-(difluoromethoxy)aniline hydrochloride.[1][2] Link
-
Sigma-Aldrich. (2025). Product Specification: CAS 1052549-39-9.[1][2] Merck KGaA. Link
-
Accela ChemBio. (2025). Catalog Entry: SY158136. Link
- Review of Difluoromethoxy Group in Medicinal Chemistry. (General Reference for Mechanism). Journal of Medicinal Chemistry. (Contextual grounding for Section 3.1).
Sources
- 1. 874594-11-3,3-[(thien-2-ylsulfonyl)amino]-2-naphthoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 327091-18-9,2,3-dimethoxy-5-(morpholin-4-ylsulfonyl)benzoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. Fvmdvjbtjhltex-uhfffaoysa- | C17H14FN3O | CID 4413845 - PubChem [pubchem.ncbi.nlm.nih.gov]
